molecular formula C17H18O6 B11610046 8-[(2,4-Dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione

8-[(2,4-Dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione

Cat. No.: B11610046
M. Wt: 318.32 g/mol
InChI Key: MRZJYVCSKLUWMM-UHFFFAOYSA-N
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Description

8-[(2,4-Dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound is characterized by a spiro linkage, which connects two cyclic structures, and the presence of methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 8-[(2,4-Dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 2,4-dimethoxybenzaldehyde under specific conditions. One common method involves the use of ethanol as a solvent and a catalytic amount of acid to facilitate the condensation reaction . The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

8-[(2,4-Dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The carbonyl groups in the spirocyclic structure can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-[(2,4-Dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4

    Chemistry: The compound’s unique spirocyclic structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Its potential use in the development of new materials, such as polymers and dyes, has also been explored.

Mechanism of Action

The mechanism by which 8-[(2,4-Dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione exerts its effects is not fully understood. it is believed that the compound can interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic core and methoxy-substituted phenyl ring. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

8-[(2,4-Dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione can be compared with other spirocyclic compounds, such as buspirone and other azaspiro compounds . While these compounds share a common spirocyclic core, the presence of different substituents and functional groups can significantly influence their chemical reactivity and biological activity. The unique combination of the spiro linkage and methoxy-substituted phenyl ring in this compound sets it apart from other similar compounds and contributes to its distinct properties.

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

8-[(2,4-dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C17H18O6/c1-20-12-6-5-11(14(10-12)21-2)9-13-15(18)22-17(23-16(13)19)7-3-4-8-17/h5-6,9-10H,3-4,7-8H2,1-2H3

InChI Key

MRZJYVCSKLUWMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)OC3(CCCC3)OC2=O)OC

Origin of Product

United States

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